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Introduction to Filgotinib and Its Analytical Challenges

Filgotinib is an orally administered, preferential Janus kinase (JAK) 1 inhibitor approved for the treatment
of rheumatoid arthritis (RA) and ulcerative colitis in Europe, the UK, and Japan. Following oral
administration, filgetinib is rapidly absorbed and extensively metabolized to its primary active metabolite,
GS-829845, which exhibits a similar JAK1 selectivity profile but with approximately 10-fold reduced
potency compared to the parent drug. Despite its lower potency, GS-829845 achieves systemic exposures
approximately 16- to 20-fold higher than filgetinib, contributing significantly to the overall
pharmacodynamic activity [1] [2]. This pharmacokinetic profile necessitates simultaneous monitoring of
both filgetinib and its active metabolite to establish comprehensive exposure-response relationships and

support therapeutic drug monitoring (TDM) in clinical practice.

The development of robust bioanalytical methods for filgotinib and GS-829845 presents several technical
challenges, including the need for simultaneous quantification of both analytes despite their significantly
different concentration ranges in plasma, extraction from complex biological matrices with minimal
interference, and achieving adequate sensitivity to capture trough concentrations at steady state. Early
analytical methods required complicated and time-consuming solid-phase extraction procedures [3], but

recent advances have simplified sample preparation while maintaining the necessary precision and accuracy
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for reliable quantification in clinical samples. This document provides detailed application notes and
protocols for the analysis of filgotinib and its active metabolite in plasma, supporting drug development and

therapeutic monitoring applications.

Analytical Methodologies for Filgotinib Quantification

LC-MS/MS Method for Simultaneous Quantification

The liquid chromatography-tandem mass spectrometry (LC-MS/MS) method represents the current gold
standard for simultaneous quantification of filgetinib and GS-829845 in human plasma, offering high
sensitivity, selectivity, and efficiency. This method, fully validated according to US Food and Drug
Administration (FDA) guidelines, enables precise quantification across clinically relevant concentration
ranges while utilizing a simple sample preparation workflow [3]. The key advantages of this approach
include minimal sample volume requirements (only 50 pL of plasma), rapid analysis time (5 minutes per

run), and cost-effectiveness compared to earlier methodologies that required solid-phase extraction.

The method employs chromatographic separation using a Shim-pack Scepter C18-120 column maintained
at 40°C. Mobile phase consisting of water (A) and methanol (B), both containing 0.1% formic acid, is
delivered at a flow rate of 0.2 mL/min using a gradient elution program. The mass spectrometric detection is
performed using a QTRAP 4500 mass spectrometer equipped with an electrospray ionization (ESI) source
operated in positive ion mode. Specific multiple reaction monitoring (MRM) transitions are optimized for
each analyte, providing high specificity for detection in complex plasma matrices. The validated linear range
of 2.5-50 ng/mL for filgotinib and 250-5000 ng/mL for GS-829845 adequately covers the steady-state
trough concentrations observed in clinical practice (4-28 ng/mL for filgotinib and 1252-3680 ng/mL for
GS-829845) [3].

HPLC-UV Method for Filgotinib Quantification

For applications requiring only filgetinib quantification without metabolite monitoring, a high-performance
liquid chromatography with ultraviolet detection (HPLC-UV) method has been developed and validated

for use in mice plasma, with potential adaptation to human matrices. This method provides a cost-effective
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alternative when mass spectrometry instrumentation is unavailable, though with reduced sensitivity and
specificity compared to LC-MS/MS approaches. The method employs an isocratic mobile phase consisting
of 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v) delivered at a flow rate of 0.8 mL/min
through a Hypersil Gold C18 column [4].

Detection is performed at a wavelength of 300 nm, with filgotinib and the internal standard (tofacitinib)
eluting at 5.56 and 4.28 minutes, respectively, within a total run time of 10 minutes. The method
demonstrates linearity over a concentration range of 0.05-5.00 pg/mL (50-5000 ng/mL) with a correlation
coefficient (r?) > 0.992. While this range is suitable for pharmacokinetic studies in mice, it may lack the
sensitivity required for monitoring human trough concentrations of filgetinib, particularly at the lower end
of the therapeutic range [4]. The method has been successfully applied to pharmacokinetic studies in mice,

demonstrating adequate precision, accuracy, and stability for non-clinical applications.

Table 1: Comparison of Analytical Methods for Filgotinib Quantification

Parameter LC-MSI/MS Method HPLC-UV Method
Analytes Filgotinib + GS-829845 Filgotinib only
Sample Volume 50 pL 100 pL

| Linearity Range | 2.5-50 ng/mL (FLG) 250-5000 ng/mL (metabolite) | 50-5000 ng/mL | | Retention
Times | 2.6 min (FLG) 1.9 min (GS-829845) | 5.56 min (FLG) | | Run Time | 5 min | 10 min | | Detection |
MS/MS with ESI+ | UV at 300 nm | | Application | Human plasma | Mice plasma |

Sample Preparation Techniques

Protein precipitation represents the most straightforward and efficient sample preparation method for
filgotinib and GS-829845 extraction from plasma matrices. The protocol involves adding 400 pL of
methanol to 50 pL of plasma sample following the addition of 2.5 pL of 20 pg/mL internal standard
(brigatinib) solution. After vortexing for 1 minute, the mixture is centrifuged at 16,000 x g for 5 minutes, and
the supernatant is filtered through a Millex-LH syringe filter (0.45 pm) [3]. The filtrate is subsequently

diluted with an appropriate volume of water before injection into the LC-MS/MS system. This approach
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offers several advantages, including high recovery rates (91.4-98.6% for filgotinib and 94.1-97.7% for GS-
829845), minimal processing time, and reduced solvent consumption compared to alternative extraction

techniques.

For alternative methodologies, liquid-liquid extraction represents another viable approach for sample clean-
up. This method typically employs ethyl acetate as the extraction solvent, with filgetinib and internal
standard (tofacitinib) extracted from 100 pL of plasma. After evaporation to dryness and reconstitution in the
mobile phase, the extract is injected into the chromatographic system [4]. While this technique may provide
enhanced sample clean-up for complex matrices, it involves more processing steps and longer preparation
times compared to protein precipitation. The choice between extraction methods should consider the specific
requirements of the analytical application, including sensitivity needs, matrix complexity, and available

resources.

Method Validation Results

Precision and Accuracy

The LC-MS/MS method for simultaneous quantification of filgetinib and GS-829845 demonstrates excellent
precision and accuracy across the validated concentration ranges. Intra-day and inter-day assay accuracy
results for both analytes were within £11.4%, while precision values did not exceed 13.9% relative standard
deviation (RSD), well within the acceptance criteria outlined in FDA bioanalytical method validation
guidelines [3]. These results confirm the reliability and reproducibility of the method for quantifying
filgotinib and its metabolite in clinical plasma samples, supporting its application in therapeutic drug

monitoring and pharmacokinetic studies.

For the HPLC-UV method validated in mice plasma, both intra-day and inter-day precision and accuracy
results were within acceptable limits, though specific numerical data were not provided in the available
literature [4]. The method demonstrated sufficient reliability for application in pharmacokinetic studies, with
filgotinib stability confirmed under various conditions including bench-top, auto-sampler, freeze-thaw
cycles, and long-term storage at -80°C. These validation parameters ensure the method's suitability for non-
clinical pharmacokinetic assessments, though additional validation would be required for human bioanalysis

applications.
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Table 2: Method Validation Parameters for Filgotinib Analytical Methods

Validation Parameter LC-MS/MS Method HPLC-UV Method
Precision (RSD) <13.9% Within acceptable limits
Accuracy Within £11.4% Within acceptable limits

| Recovery | 91.4-98.6% (FLG) 94.1-97.7% (metabolite) | Not specified | | Linearity (r) | 0.999 (FLG)
1.000 (metabolite) | >0.992 | | Stability | Established under tested conditions | Stable on bench-top, in auto-

sampler, through freeze-thaw cycles |

Recovery and Matrix Effects

Extraction efficiency and matrix effects were comprehensively evaluated for the LC-MS/MS method,
demonstrating consistent and reproducible results. The use of methanol as the precipitation solvent provided
high recovery rates for both filgetinib (91.4-98.6%) and GS-829845 (94.1-97.7%), indicating efficient
extraction from the plasma matrix [3]. The internal standard, brigatinib, showed similar recovery
characteristics, confirming its suitability for normalizing analytical variations. Investigation of matrix effects
revealed minimal ion suppression or enhancement, with consistent results across different lots of plasma,

ensuring method robustness in diverse sample matrices.

The consistency of recovery and minimal matrix effects contribute significantly to the method's reliability for
therapeutic drug monitoring applications. The simple protein precipitation approach using methanol offers
advantages over more complex extraction techniques, providing a time-saving and cost-effective procedure
without compromising analytical performance [3]. Methanol was selected over acetonitrile based on superior
solubility characteristics for filgotinib, further optimizing the extraction efficiency and overall method

performance.

Clinical Applications and Pharmacokinetic Data

Therapeutic Drug Monitoring in Rheumatoid Arthritis
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The developed LC-MS/MS method has been successfully applied to therapeutic drug monitoring in
patients with rheumatoid arthritis receiving filgotinib treatment. In a clinical case example, trough
concentrations of filgetinib and GS-829845 were measured in a patient with RA over a 70-day treatment
period [3]. While filgotinib concentrations remained relatively stable (7.6-17.3 ng/mL), GS-829845
concentrations showed greater variability (865.5-3028.6 ng/mL), resulting in fluctuations in the effective
filgotinib concentration when both entities were considered together. These findings highlight the
importance of monitoring both the parent drug and its active metabolite for comprehensive pharmacokinetic-

pharmacodynamic assessments.

The effective filgotinib concentration was calculated using the formula: Effective FLG concentration
(pmol/mL) = FLG concentration (pmol/mL) + GS-829845 concentration (pmol/mL) x 1/10, acknowledging
the contribution of the metabolite despite its reduced potency [3]. Monitoring this effective concentration
may help clinicians determine the appropriate filgotinib dosing regimen and explain variations in treatment
response. In the reported case, decreased GS-829845 concentration between days 29 and 70 resulted in a
lower effective filgotinib concentration and worsened disease activity, as measured by the Disease Activity
Score with 28-joint count using C-reactive protein (DAS28-CRP), demonstrating the clinical utility of

therapeutic drug monitoring for filgotinib.

Pharmacokinetic Characteristics

Filgotinib exhibits favorable pharmacokinetic properties that support once-daily dosing. After oral
administration, filgotinib is rapidly absorbed, with maximum plasma concentrations (C~max~) reached
within 1-3 hours. Systemic exposures of both filgetinib and its primary metabolite increase dose-
proportionally over the 50—200 mg once-daily dose range [1]. The terminal elimination half-lives are 4.9—-
10.7 hours for filgetinib and 19.6-27.3 hours for GS-829845, with steady state in plasma reached by day 2
for filgotinib and day 4 for its metabolite. Food intake does not significantly affect filgotinib

pharmacokinetics, allowing administration without regard to meals [1].

Protein binding characteristics further contribute to the favorable pharmacokinetic profile of filgetinib.
Binding to plasma proteins is low for both filgetinib (55-59%) and its primary metabolite (39-44%) in
humans [1]. The low protein binding suggests a lower potential for drug-drug interactions mediated by

protein displacement, and may contribute to consistent tissue distribution patterns. These pharmacokinetic
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properties, combined with the low drug-drug interaction potential, make filgotinib a suitable option for

patients with rheumatoid arthritis and ulcerative colitis who often require concomitant medications.

Table 3: Steady-State Trough Concentrations of Filgotinib and GS-829845 in RA Patients

Parameter Filgotinib GS-829845

5th-95th Percentile Range 4-28 ng/mL 1252-3680 ng/mL

Typical Trough in Clinical Case 7.6-17.3 ng/mL 865.5-3028.6 ng/mL

Relative Exposure (vs. parent) 1x 16-20x%

Contribution to Efficacy Direct JAK1 inhibition Contributes ~10% of parent activity

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification

Scope: This protocol describes the simultaneous quantification of filgetinib and its active metabolite GS-

829845 in human plasma using LC-MS/MS with simple protein precipitation.

Materials and Reagents:

¢ Reference standards: Filgotinib (Cayman Chemical), GS-829845 (Biosynth)
¢ Internal standard: Brigatinib (Chemodex)

e HPLC-grade methanol, water, and formic acid

e Human plasma samples (50 pL per analysis)

e Millex-LH syringe filters (0.45 pm, Merck)

Instrumentation and Conditions:

e LC System: Shimadzu HPLC system with binary pump and autosampler

e Column: Shim-pack Scepter C18-120 (3 pm, 2.1 x 100 mm)

¢ Mobile Phase: A) Water with 0.1% formic acid, B) Methanol with 0.1% formic acid

e Gradient: 0—1 min: 30% B, 1-3 min: 30% — 95% B, 3—4 min: 95% B, 4-5 min: 95% — 30% B
e Flow Rate: 0.2 mL/min
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Column Temperature: 40°C

Injection Volume: 10 pL
Mass Spectrometer: QTRAP 4500 (AB Sciex) with ESI+
MRM Transitions: Optimized for each analyte

Sample Preparation Procedure:

e Thaw plasma samples on ice or at room temperature and vortex thoroughly

¢ Aliguot 50 pL of plasma into a clean microcentrifuge tube

e Add 2.5 pL of internal standard working solution (20 pg/mL brigatinib in methanol)
e Add 400 pL of methanol and vortex for 1 minute

e Centrifuge at 16,000 x g for 5 minutes at 4°C

¢ Filter supernatant through Millex-LH syringe filter (0.45 pm)

¢ Dilute filtrate with an appropriate volume of water

e Transfer to autosampler vials for LC-MS/MS analysis

Protocol 2: HPLC-UV Method for Filgotinib Quantification

Scope: This protocol describes the quantification of filgetinib in mice plasma using HPLC-UV with liquid-

liquid extraction, adaptable for research applications.

Materials and Reagents:

Reference standard: Filgotinib
Internal standard: Tofacitinib

HPLC-grade acetonitrile, ethyl acetate, and ammonium acetate
Mice plasma samples (100 uL per analysis)

Instrumentation and Conditions:

e HPLC System: Agilent 1260 Infinity with quaternary pump and DAD detector
e Column: Hypersil Gold C18 (5 pm, 4.6 x 250 mm)

e Mobile Phase: 10 mM ammonium acetate (pH 4.5):acetonitrile (70:30, v/v)

¢ Flow Rate: 0.8 mL/min

e Detection Wavelength: 300 nm

¢ Injection Volume: 50 pL

e Run Time: 10 minutes

e Retention Times: ~5.56 min (filgotinib), ~4.28 min (tofacitinib 1S)

Sample Preparation Procedure:
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e Thaw plasma samples and vortex thoroughly

e Aligquot 100 pL of plasma into a clean glass tube

e Add internal standard working solution (tofacitinib)

e Add 1 mL of ethyl acetate and vortex for 2 minutes

e Centrifuge at 3000 x g for 10 minutes

e Transfer organic layer to a clean glass tube

e Evaporate to dryness under gentle nitrogen stream at 40°C

¢ Reconstitute residue in 200 yL of mobile phase

¢ Vortex for 30 seconds and transfer to autosampler vials for HPLC analysis

Visual Workflows
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Start Analysis

'

Sample Preparation
* Aliquot 50 pL plasma
* Add IS (brigatinib)
* Precipitate with methanol
* Vortex & centrifuge
» Filter supernatant

:

LC Separation
* Column: C18 (2.1x100mm)
» Mobile Phase: Water/MeOH + 0.1% FA
* Gradient elution
* Flow: 0.2 mL/min
* Temp: 40°C

:

MS/MS Detection
» ESI Positive Mode
* MRM Transitions
» Filgotinib: 2.6 min
» GS-829845: 1.9 min

'

Data Analysis
* Peak integration
* Calibration curve
* Calculate concentrations
* Apply correction factor

Clinical Application
* Therapeutic drug monitoring

 Calculate effective concentration
» Correlate with DAS28-CRP
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Click to download full resolution via product page

Figure 1: Experimental Workflow for LC-MS/MS Analysis of Filgotinib and Metabolite in Plasma
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Figure 2: Pharmacokinetic Pathway and Clinical Correlation of Filgotinib

Conclusion

The analytical methods presented in this document provide robust and reliable approaches for quantifying
filgotinib and its active metabolite GS-829845 in plasma matrices. The LC-MS/MS method with simple
protein precipitation offers significant advantages in terms of simplicity, sensitivity, and efficiency, making it
particularly suitable for high-throughput clinical applications and therapeutic drug monitoring. The HPLC-
UV method represents a cost-effective alternative for non-clinical studies where metabolite monitoring is not
required. The comprehensive validation data confirm that both methods meet regulatory standards for

bioanalytical method validation, ensuring the generation of reliable and reproducible concentration data.

The clinical application of these analytical methods has demonstrated their utility in characterizing the
pharmacokinetic-pharmacodynamic relationships of filgetinib and supporting therapeutic drug monitoring in
patients with rheumatoid arthritis. The ability to simultaneously monitor both filgotinib and its
pharmacologically active metabolite provides a more comprehensive understanding of drug exposure than

parent drug quantification alone, potentially contributing to optimized dosing strategies and improved
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clinical outcomes. As filgotinib continues to be investigated for additional inflammatory conditions, these

analytical methods will remain essential tools for both clinical management and ongoing research initiatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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